1-苄基-4-(氯甲基)哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

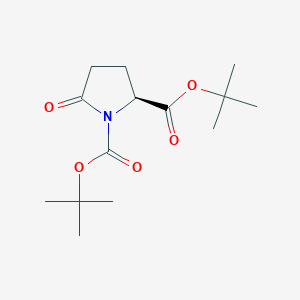

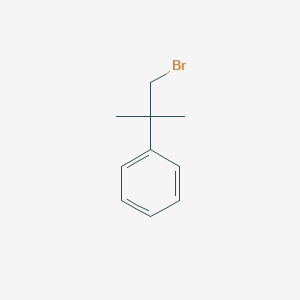

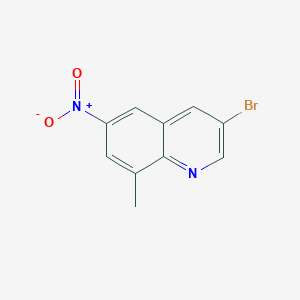

1-Benzyl-4-(chloromethyl)piperidine hydrochloride is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. It has been utilized in the creation of a range of compounds, including those with potential anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of treating conditions like Alzheimer's disease . The compound's structure allows for further functionalization, making it a valuable building block in medicinal chemistry.

Synthesis Analysis

The synthesis of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride has been described as a straightforward process, which has been applied to generate potential pharmaceuticals . The compound has been used as a starting material for the synthesis of various derivatives, including those with antimicrobial properties against pathogens affecting tomato plants . Additionally, it has been employed in the creation of novel piperidine derivatives with potent anti-AChE activity, indicating its importance in the development of antidementia agents .

Molecular Structure Analysis

The molecular structure of derivatives of 1-Benzyl-4-(chloromethyl)piperidine has been characterized using spectroscopic techniques and confirmed by X-ray crystallographic studies . These studies have revealed details such as the chair conformation of the piperidine ring and the spatial arrangement of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

1-Benzyl-4-(chloromethyl)piperidine hydrochloride undergoes various chemical reactions, enabling the synthesis of a wide array of derivatives. For instance, it can react with purines in a basic medium to yield N-benzylpiperidine and N-benzylpyrrolidine derivatives . The nature of substitutions on the benzyl ring and other moieties significantly influences the biological activity of the synthesized compounds, as seen in the structure-activity relationship studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-4-(chloromethyl)piperidine hydrochloride and its derivatives are influenced by their molecular structures. The crystallographic data provide insights into the compound's solid-state properties, such as the conformation of the piperidine ring and the geometry around sulfur atoms in sulfonyl derivatives . These properties are essential for understanding the compound's stability, solubility, and reactivity, which are important parameters in drug design and synthesis .

科学研究应用

合成和药理潜力

合成应用

1-苄基-4-(氯甲基)哌啶盐酸盐已被认可为合成广泛药理学上有趣化合物的实用工具。Rodríguez-Franco和Fernández-Bachiller(2002)描述了它的首次合成,强调了它在通过与嘌呤反应生成N-苄基哌啶和N-苄基吡咯烷衍生物中的应用。这个过程突显了该化合物作为前体在开发具有潜在治疗益处的分子方面的多功能性 (Rodríguez-Franco & Fernández-Bachiller, 2002)。

药理学兴趣

除了其合成实用性外,研究还探讨了1-苄基-4-(氯甲基)哌啶盐酸盐衍生物对中枢神经系统受体的结合亲和力和选择性的探索。Tacke等人(2003)合成了基于这个骨架的σ配体的硅类似物,揭示了创造具有选择性受体活性的化合物的潜力,这可能有助于开发新的治疗剂 (Tacke et al., 2003)。

抗病毒和拮抗性质

HIV-1进入抑制剂

Dong等人(2012)展示了使用1-苄基-4-(氯甲基)哌啶盐酸盐合成的1,4-二取代哌啶/哌嗪衍生物作为针对HIV-1 Bal(R5)感染的有效抑制剂的应用。这展示了该化合物在创造新的抗病毒疗法中的作用,某些衍生物表现出与现有治疗方法相比显著的效力和改善的药代动力学特性 (Dong et al., 2012)。

属性

IUPAC Name |

1-benzyl-4-(chloromethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN.ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDJPTGBAQJTQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCl)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497818 |

Source

|

| Record name | 1-Benzyl-4-(chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(chloromethyl)piperidine hydrochloride | |

CAS RN |

67686-03-7 |

Source

|

| Record name | 67686-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-4-(chloromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)

![(R)-2-[(tert-Butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetaldehyde](/img/structure/B1338424.png)